molecular formula C7H9NO B189453 2-Aminobenzyl alcohol CAS No. 5344-90-1

2-Aminobenzyl alcohol

Cat. No.: B189453
CAS No.: 5344-90-1
M. Wt: 123.15 g/mol
InChI Key: VYFOAVADNIHPTR-UHFFFAOYSA-N
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Safety and Hazards

2-Aminobenzyl alcohol is considered hazardous. It is harmful if swallowed and can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound .

Future Directions

Properties

IUPAC Name

(2-aminophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFOAVADNIHPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063800
Record name 2-Aminobenzenemethanol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminobenzyl alcohol
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CAS No.

5344-90-1
Record name 2-Aminobenzyl alcohol
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Record name 2-Aminobenzyl alcohol
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Record name 2-Aminobenzyl alcohol
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Record name Benzenemethanol, 2-amino-
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Record name 2-aminobenzyl alcohol
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Record name 2-AMINOBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

To a solution of 2-nitrobenzyl alcohol (500 g, 3.2 mol) in MeOH (2.5 L) was added Pd/C (40 g) under N2 and refluxed for 30 min. Hydrazine hydrate (500 mL) was added slowly with stirring. The resulting mixture was stirred under reflux for another 2 h. The solid formed was filtered, concentrated and the crude residue was extracted with ethyl acetate (2×500 mL). The organic layer was washed with brine and dried over MgSO4. After evaporation of the solvents, 2-aminobenzyl alcohol (357 g, 89% yield) was isolated as pale yellow solid.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The reaction mixture from Stage A was boiled so as to drive off the isopropyl acetate solvent. A solution of 100 g of sodium hydroxide in 100 ml of water was added to the residue, and the whole was refluxed for 2 hours. After cooling to 45° C., the product was extracted with four 270 ml portions of isopropyl acetate. The isopropyl acetate was then distilled off and the product recrystallized from toluene to give 100 g (63% of theoretical) of 97-98% pure 2-amino-benzyl alcohol; m.p. 83°-83.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzyl alcohol
Reactant of Route 2
2-Aminobenzyl alcohol
Reactant of Route 3
2-Aminobenzyl alcohol
Reactant of Route 4
2-Aminobenzyl alcohol
Reactant of Route 5
2-Aminobenzyl alcohol
Reactant of Route 6
2-Aminobenzyl alcohol
Customer
Q & A

Q1: What is the molecular formula and weight of 2-aminobenzyl alcohol?

A1: The molecular formula of this compound is C7H9NO, and its molecular weight is 123.15 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide information about the arrangement of hydrogen and carbon atoms in the molecule, respectively. [, ]
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound. []

Q3: What is the significance of this compound in organic synthesis?

A: this compound serves as a valuable starting material in organic synthesis due to its reactive amine and alcohol functional groups. It is widely employed in synthesizing various heterocyclic compounds, particularly quinolines, which are important structural motifs in pharmaceuticals and other biologically active molecules. [, , , , ]

Q4: How is this compound utilized in quinoline synthesis?

A: this compound is a key precursor in various synthetic routes for quinolines. One prominent method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde (generated in situ from this compound) with ketones or aldehydes. [, , , ]

Q5: What alternative methods exist for quinoline synthesis using this compound?

A5: Besides the Friedländer synthesis, other methods utilize this compound for quinoline synthesis, including:

  • Oxidative Cyclization: This method involves the reaction of this compound with ketones or aldehydes in the presence of transition metal catalysts, such as ruthenium, rhodium, or palladium, under oxidative conditions. [, , , ]
  • Acceptorless Dehydrogenative Coupling (ADC): This approach employs iridium or manganese-based catalysts to promote the dehydrogenative coupling of this compound with alcohols, affording quinolines while releasing hydrogen gas as the sole byproduct. [, , ]
  • Hetero-Diels-Alder Cycloaddition: this compound can generate azadienes in situ, which react with alkynes via [4 + 2] cycloaddition, followed by aromatization to yield quinolines. []

Q6: Can this compound be used to synthesize other heterocycles besides quinolines?

A: Yes, this compound is a versatile building block for synthesizing other heterocyclic compounds, such as quinazolines and benzoxazines. [, , , ]

Q7: What are the advantages of using this compound as a starting material in heterocycle synthesis?

A7: Several advantages make this compound attractive for heterocycle synthesis:

    Q8: Does this compound exhibit any catalytic properties itself?

    A: While this compound is primarily utilized as a building block in organic synthesis, some studies suggest potential catalytic applications. For instance, its polymer derivatives, such as poly(this compound), have been explored for their catalytic activity in various organic reactions. []

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